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Compound of Interest

Compound Name: 1-Allyl-1H-benzo[d][1,2,3]triazole

Cat. No.: B1273919 Get Quote

An In-depth Technical Guide on the Core Chemical Properties of 1-Allyl-1H-benzo[d]triazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 1-Allyl-

1H-benzo[d]triazole, a heterocyclic compound of interest in medicinal chemistry and materials

science. This document details its physicochemical characteristics, a detailed protocol for its

synthesis, and its spectroscopic profile. Furthermore, it explores the potential biological

activities based on the known functions of benzotriazole derivatives.

Core Chemical Properties
1-Allyl-1H-benzo[d]triazole is a derivative of benzotriazole where an allyl group is attached to

one of the nitrogen atoms of the triazole ring. Its core chemical and physical properties are

summarized below.
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Property Value

CAS Number 52298-91-6

Molecular Formula C₉H₉N₃

Molecular Weight 159.19 g/mol

Appearance Predicted: Colorless to pale yellow solid or oil

Purity ≥97% (commercially available)

Storage Conditions Inert atmosphere, 2-8°C

Synthesis of 1-Allyl-1H-benzo[d]triazole
The synthesis of 1-Allyl-1H-benzo[d]triazole is typically achieved via the N-alkylation of 1H-

benzotriazole with an allyl halide. This reaction is a standard procedure for generating N-

substituted benzotriazoles.[1][2]

Experimental Protocol: N-Alkylation of 1H-Benzotriazole
Materials:

1H-Benzotriazole

Allyl bromide

Potassium carbonate (K₂CO₃), anhydrous

Acetonitrile (MeCN), anhydrous

Ethyl acetate (EtOAc)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask

Reflux condenser

Magnetic stirrer and stir bar

Separatory funnel

Rotary evaporator

Silica gel for column chromatography

Procedure:

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1H-

benzotriazole (1.0 equivalent), anhydrous potassium carbonate (2.0 equivalents), and

anhydrous acetonitrile (10 mL per gram of benzotriazole).

Stir the suspension at room temperature for 15 minutes.

Add allyl bromide (1.2 equivalents) dropwise to the stirring suspension.

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction

progress by Thin Layer Chromatography (TLC).

Once the reaction is complete, cool the mixture to room temperature and filter to remove the

potassium carbonate.

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude

product.

Dissolve the crude residue in ethyl acetate and transfer it to a separatory funnel.

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.
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Purify the resulting crude product by silica gel column chromatography (e.g., using a

hexane/ethyl acetate gradient) to yield pure 1-Allyl-1H-benzo[d]triazole.

Synthesis and Purification Workflow
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Diagram 1: Synthesis and Purification Workflow
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Caption: General workflow for the synthesis and purification of 1-Allyl-1H-benzo[d]triazole.
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Spectroscopic Characterization
Accurate spectroscopic characterization is essential for confirming the structure and purity of

the synthesized compound. The following data are predicted based on the known spectra of

1H-benzotriazole and related N-substituted derivatives.[3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment

8.05 - 8.10 (d) 1H, Ar-H

7.55 - 7.60 (d) 1H, Ar-H

7.35 - 7.45 (m) 2H, Ar-H

6.00 - 6.15 (m) 1H, -CH=CH₂

5.30 - 5.40 (m) 2H, -CH=CH₂

5.15 - 5.25 (d) 2H, N-CH₂-

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment

146.3 Ar-C

134.5 Ar-C

132.0 -CH=CH₂

127.5 Ar-CH

124.0 Ar-CH

120.0 Ar-CH

118.5 -CH=CH₂

110.0 Ar-CH

52.5 N-CH₂-
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Fourier-Transform Infrared (FT-IR) Spectroscopy
Predicted FT-IR Data (KBr, cm⁻¹)

Wavenumber (cm⁻¹) Vibrational Mode

3050 - 3100 C-H stretch (Aromatic)

2920 - 2980 C-H stretch (Allyl)

1640 - 1650 C=C stretch (Allyl)

1590 - 1610 N=N stretch (Triazole ring)

1450 - 1500 C=C stretch (Aromatic ring)

1200 - 1220 C-N stretch

740 - 780 C-H out-of-plane bend (Aromatic)

Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak corresponding to the

compound's molecular weight. The fragmentation pattern for 1-alkylbenzotriazoles is

characterized by the loss of a nitrogen molecule (N₂).[6]

Predicted Mass Spectrometry Data (EI)

m/z Assignment

159 [M]⁺ (Molecular Ion)

131 [M - N₂]⁺

118 [M - C₃H₅]⁺

104 [M - N₂ - C₂H₃]⁺

91 [C₆H₅N]⁺

77 [C₆H₅]⁺

General Spectroscopic Protocols
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NMR Spectroscopy:

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of

deuterated chloroform (CDCl₃) in an NMR tube.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

Use standard parameters, including a sufficient number of scans for ¹³C NMR to achieve a

good signal-to-noise ratio.

Data Analysis: Process the spectra and reference the chemical shifts to the residual solvent

peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

FT-IR Spectroscopy:

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with

dry KBr powder and pressing it into a thin disk. Alternatively, a thin film can be prepared if the

sample is an oil.

Data Acquisition: Record the spectrum on an FT-IR spectrometer over a range of 4000-400

cm⁻¹.

Data Analysis: Identify and assign the characteristic absorption bands.

Mass Spectrometry:

Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct

infusion or after separation by Gas Chromatography (GC-MS).

Ionization: Use Electron Ionization (EI) at 70 eV.

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-200).

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.

Reactivity and Potential Biological Significance
Benzotriazole and its derivatives are recognized as "privileged structures" in medicinal

chemistry due to their wide range of pharmacological activities.[7] These compounds are

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.rsc.org/suppdata/c6/gc/c6gc02562e/c6gc02562e1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1273919?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


known to interact with various biological targets. While the specific signaling pathways for 1-

Allyl-1H-benzo[d]triazole are not extensively studied, the benzotriazole scaffold is associated

with several key biological effects.

Antimicrobial and Antifungal Activity: Many benzotriazole derivatives exhibit potent activity

against various strains of bacteria and fungi.[7][8]

Antiviral Activity: The benzotriazole core is present in molecules that inhibit viral enzymes,

such as the NTPase/helicase of the Hepatitis C virus.[2]

Anticancer Activity: Certain derivatives have shown antiproliferative effects on human tumor

cell lines.

Enzyme Inhibition: Benzotriazole-based compounds can act as inhibitors for various

enzymes, which is a key mechanism in their therapeutic effects.[6]

Potential Biological Activities of Benzotriazole Derivatives

Diagram 2: Potential Biological Activities
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Caption: Potential biological activities and molecular targets of compounds containing the

benzotriazole scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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